molecular formula C9H9BrO B8790699 3-(4-Bromo-phenyl)-prop-2-en-1-ol

3-(4-Bromo-phenyl)-prop-2-en-1-ol

Cat. No.: B8790699
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenyl)-prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a brominated aromatic ring at the β-position. Its molecular formula is C₉H₉BrO, with a molecular weight of 213.07 g/mol. The compound’s structure includes a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a 4-bromophenyl substituent at carbon 3 (Figure 1). This configuration imparts unique reactivity, such as susceptibility to electrophilic additions and hydrogen-bonding interactions due to the hydroxyl group. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences physical properties like boiling point and solubility .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2

InChI Key

DLEIRQMIYDUVBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the bromination of cinnamyl alcohol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)prop-2-en-1-ol may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Propenol Derivatives

(a) 3-(2-Bromo-4-fluorophenyl)propan-1-ol
  • Molecular Formula : C₉H₁₀BrFO
  • Molecular Weight : 233.08 g/mol
  • Safety data indicate higher volatility and distinct handling requirements .
(b) 2-Bromo-3-(4-methoxyphenyl)prop-2-en-1-ol (35az)
  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 259.10 g/mol
  • Key Differences : The methoxy group at the 4-position donates electron density to the aromatic ring, altering reactivity in electrophilic substitutions. The Z-configuration of the double bond may influence stereochemical outcomes in reactions like Diels-Alder cycloadditions .
(c) 3-Bromo-2-(bromomethyl)-1-propanol
  • Molecular Formula : C₄H₈Br₂O
  • Molecular Weight : 248.92 g/mol
  • Key Differences : The geminal bromine atoms increase molecular weight and steric hindrance, limiting applications in sterically sensitive reactions. This compound lacks aromaticity, reducing π-π stacking interactions compared to the target compound .

Aromatic Propenols with Varied Substituents

(a) (E)-1-(4-Hydroxyphenyl)-3-(o-tolyl)prop-2-en-1-ol
  • Molecular Formula : C₁₆H₁₆O₂
  • Molecular Weight : 240.30 g/mol
  • The absence of bromine reduces halogen-bonding interactions and cross-coupling utility .
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
  • Molecular Formula : C₂₅H₁₉BrN₂O₂
  • Molecular Weight : 467.34 g/mol
  • Key Differences: Replacement of the hydroxyl group with a ketone enables participation in nucleophilic additions but eliminates hydrogen-bond donor capacity. The pyrazole moiety introduces nitrogen-based reactivity (e.g., coordination to metal catalysts) .

Saturated Brominated Alcohols

(a) 3-(4-Bromo-2-chlorophenyl)propanoic Acid
  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : 271.52 g/mol
  • Key Differences : The carboxylic acid group increases acidity (pKa ~4-5) compared to the hydroxyl group (pKa ~15-16) in the target compound. The chlorine substituent introduces additional steric and electronic effects .
(b) 2-(4-Bromophenyl)-2-methylpropan-1-ol
  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.12 g/mol
  • Key Differences : The branched methyl group reduces planarity, decreasing π-π interactions. The saturated backbone limits conjugation with the aromatic ring, altering UV-Vis absorption profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Applications
3-(4-Bromo-phenyl)-prop-2-en-1-ol C₉H₉BrO 213.07 4-Bromophenyl α,β-unsaturated alcohol Cross-coupling reactions, hydrogen bonding
3-(2-Bromo-4-fluorophenyl)propan-1-ol C₉H₁₀BrFO 233.08 2-Bromo, 4-fluoro Saturated alcohol Higher volatility, distinct safety profile
2-Bromo-3-(4-methoxyphenyl)prop-2-en-1-ol C₁₀H₁₁BrO₂ 259.10 4-Methoxy, Z-configuration α,β-unsaturated alcohol Stereoselective synthesis
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 248.92 Geminal bromine Saturated dihalogenated alcohol Limited steric applications
3-(4-Bromo-2-chlorophenyl)propanoic acid C₉H₈BrClO₂ 271.52 4-Bromo, 2-chloro Carboxylic acid Enhanced acidity, halogen interactions

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